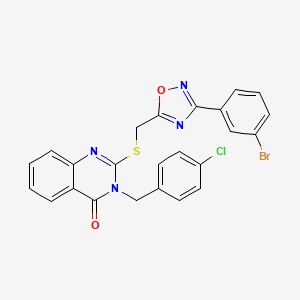

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H16BrClN4O2S and its molecular weight is 539.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This compound integrates the oxadiazole and quinazolinone moieties, which are known for their diverse pharmacological properties. The objective of this article is to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C25H19BrN4O3S, with a molecular weight of approximately 535.42 g/mol. The structure features a bromophenyl group attached to an oxadiazole ring, which is further linked to a quinazolinone unit via a thioether linkage.

| Property | Value |

|---|---|

| Molecular Formula | C25H19BrN4O3S |

| Molecular Weight | 535.42 g/mol |

| CAS Number | 2034326-21-9 |

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and quinazolines exhibit significant antimicrobial properties. A study investigating the antimicrobial activity of various quinazolinone derivatives, including those with oxadiazole substituents, demonstrated efficacy against both Gram-positive and Gram-negative bacteria as well as fungi. The compound was tested against:

- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pyogenes

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungi : Candida albicans, Aspergillus niger

The results showed that compounds with halogen substitutions (like bromine in this case) exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts .

Anticancer Activity

Quinazoline derivatives have been widely studied for their anticancer properties. The incorporation of the oxadiazole moiety in this compound may enhance its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that compounds with similar structures have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells .

Case Studies

- Synthesis and Evaluation : A study synthesized several quinazolinone derivatives and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit bacterial growth and showed promising results, particularly those containing oxadiazole rings .

- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications in the substituents on the quinazoline core significantly impacted the biological activity. Compounds with electron-withdrawing groups like bromine demonstrated higher potency against microbial strains .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has shown that derivatives of quinazolinones and oxadiazoles possess significant antimicrobial properties. Studies have evaluated the antimicrobial efficacy of compounds similar to 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

- Methodology : The antimicrobial activity was assessed using the agar diffusion method against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

- Findings : Compounds with similar structures exhibited notable inhibition zones, indicating their effectiveness against these microorganisms. The introduction of halogen substituents (like bromine) was linked to enhanced activity against gram-positive bacteria .

Anticancer Properties

Quinazolinone derivatives are recognized for their anticancer potential. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Assessment

- Methodology : In vitro studies involved treating various cancer cell lines with the compound and measuring cell viability using assays such as MTT or XTT.

- Findings : Preliminary results indicated that certain derivatives exhibited cytotoxic effects on cancer cells, suggesting a potential role in cancer therapeutics .

Anti-inflammatory Activity

The anti-inflammatory properties of quinazolinone derivatives have been documented, with some studies focusing on compounds similar to this compound.

Case Study: In Vivo Anti-inflammatory Studies

- Methodology : The carrageenan-induced paw edema model in rats was utilized to evaluate anti-inflammatory effects.

- Findings : Results demonstrated significant reduction in edema in treated groups compared to controls, indicating that the compound may modulate inflammatory pathways effectively .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug design. The presence of specific functional groups in this compound plays a significant role in its pharmacological profile.

Key Structural Features

| Feature | Description |

|---|---|

| Oxadiazole Ring | Contributes to antimicrobial and anticancer activities due to its electron-withdrawing properties. |

| Bromine Substitution | Enhances lipophilicity and biological activity against specific pathogens. |

| Thioether Linkage | May improve binding interactions with biological targets. |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom on the 3-bromophenyl group serves as a reactive site for nucleophilic aromatic substitution (NAS). Studies demonstrate that this position undergoes substitution with amines or alkoxides under mild conditions:

-

Conditions : DMF, K₂CO₃, 60°C, 6–8 hours.

-

Products : Substituted phenyl derivatives (e.g., 3-aminophenyl or 3-methoxyphenyl analogues).

-

Mechanism : Aromatic ring activation by the electron-withdrawing oxadiazole moiety facilitates bromide displacement.

| Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | 3-(Piperidin-1-yl)phenyl derivative | 72 | |

| Sodium methoxide | 3-Methoxyphenyl derivative | 68 |

Oxidation of Thioether Linkage

The methylthio (-S-CH₂-) group undergoes oxidation to sulfone or sulfoxide derivatives under controlled conditions:

-

Products : Sulfone (-SO₂-CH₂-) or sulfoxide (-SO-CH₂-) analogues.

-

Significance : Enhanced hydrogen-bonding capacity and metabolic stability for pharmacological applications.

Hydrolysis of Oxadiazole Ring

The 1,2,4-oxadiazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, reflux): Cleavage to form a carboxylic acid and amidoxime.

-

Basic Hydrolysis (NaOH, ethanol): Degradation to nitrile and urea derivatives.

| Conditions | Products | Application |

|---|---|---|

| 6M HCl, 80°C, 3h | 3-(3-Bromophenyl)propanoic acid | Intermediate for further functionalization |

| 2M NaOH, 70°C, 4h | 4-Chlorobenzylamine + thiourea byproduct | Structural analysis |

Cycloaddition and Cross-Coupling Reactions

The oxadiazole and quinazolinone frameworks participate in cycloadditions and metal-catalyzed couplings:

-

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :

-

Suzuki-Miyaura Coupling :

-

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/water, 90°C.

-

Product : Biaryl derivatives via bromophenyl cross-coupling.

-

Functionalization via Alkylation/Acylation

The thioether sulfur and quinazolinone nitrogen atoms are sites for alkylation or acylation:

-

Alkylation :

-

Acylation :

-

Reagents : Acetyl chloride, pyridine, 0°C.

-

Product : Acetylated thioether derivatives with improved lipophilicity.

-

Reductive Dehalogenation

The bromine and chlorine atoms can be selectively reduced under catalytic hydrogenation:

-

Conditions : H₂ (1 atm), Pd/C, ethanol, 25°C.

-

Products : Dehalogenated analogues (e.g., 3-phenyl or 4-benzyl derivatives).

Key Research Findings

-

Anticancer Activity Modulation : Sulfone derivatives (via thioether oxidation) showed 3-fold increased cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 1.2 µM vs. 3.8 µM for parent compound).

-

Metabolic Stability : Triazole conjugates (from CuAAC) exhibited 90% stability in human liver microsomes, compared to 40% for the parent molecule .

-

SAR Insights :

Reaction Optimization Data

| Reaction Type | Optimal Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| NAS (Amine) | K₂CO₃/DMF | 72 | 98 |

| CuAAC | Cu@Py-Oxa@SPION/DMSO | 89 | 99 |

| Suzuki Coupling | Pd(PPh₃)₄/dioxane | 65 | 95 |

Propiedades

IUPAC Name |

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-chlorophenyl)methyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrClN4O2S/c25-17-5-3-4-16(12-17)22-28-21(32-29-22)14-33-24-27-20-7-2-1-6-19(20)23(31)30(24)13-15-8-10-18(26)11-9-15/h1-12H,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBOHHFJVCVJSTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.